molecular formula C12H13NO2 B12537247 5-(2-Oxo-2-phenylethyl)pyrrolidin-2-one CAS No. 676132-44-8

5-(2-Oxo-2-phenylethyl)pyrrolidin-2-one

Cat. No.: B12537247
CAS No.: 676132-44-8
M. Wt: 203.24 g/mol
InChI Key: QVGCFWWZFRRBQI-UHFFFAOYSA-N
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Description

5-(2-Oxo-2-phenylethyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of a pyrrolidinone ring substituted with a 2-oxo-2-phenylethyl group. Pyrrolidinones are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Oxo-2-phenylethyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of phenylglyoxal hydrate with a suitable amine to form the desired pyrrolidinone derivative. The reaction typically requires mild conditions and can be carried out in the presence of a solvent such as chloroform .

Industrial Production Methods

Industrial production of this compound may involve multi-component reactions that allow for the efficient synthesis of the compound. These methods often feature good functional group tolerance and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-(2-Oxo-2-phenylethyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

5-(2-Oxo-2-phenylethyl)pyrrolidin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Oxo-2-phenylethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one: A simpler analog without the phenylethyl group.

    Pyrrolidin-2,5-dione: A related compound with an additional carbonyl group at the 5-position.

    Prolinol: A derivative of pyrrolidine with a hydroxyl group.

Uniqueness

5-(2-Oxo-2-phenylethyl)pyrrolidin-2-one is unique due to the presence of the 2-oxo-2-phenylethyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold in medicinal chemistry .

Properties

CAS No.

676132-44-8

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

5-phenacylpyrrolidin-2-one

InChI

InChI=1S/C12H13NO2/c14-11(9-4-2-1-3-5-9)8-10-6-7-12(15)13-10/h1-5,10H,6-8H2,(H,13,15)

InChI Key

QVGCFWWZFRRBQI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1CC(=O)C2=CC=CC=C2

Origin of Product

United States

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